N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound with a complex molecular structure. It is known for its significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The process includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a series of substitution reactions.
Acetylation: The final step involves the acetylation of the piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide hydrochloride
- α-Methyl acetyl fentanyl
- β-Methylfentanyl acetyl analog
Uniqueness
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity, making it valuable for targeted research and applications.
Properties
CAS No. |
2749910-75-4 |
---|---|
Molecular Formula |
C22H29ClN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
InChI Key |
QADTVOORADOJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.